molecular formula C20H30O4 B1360753 Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate CAS No. 898757-83-0

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Cat. No. B1360753
M. Wt: 334.4 g/mol
InChI Key: WOSGYJLMTSTRRP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate has been utilized in the synthesis of various organic compounds. For instance, it played a role in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, demonstrating its utility in creating complex molecular structures (Vostrikov et al., 2010).

Application in Pharmacology and Medicine

  • A related compound, 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, derived from ethyl propiolate (similar in structure to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate), has been synthesized and is a basic skeleton of penicillins. This highlights the potential of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate in antibiotic research (Chiba et al., 1985).

Biological Activity

  • Diarylheptanoids structurally similar to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate have been isolated from the green husk of Carya illinoinensis. These compounds, including 3-(R)-acetyl-1-(3′,4′-dihydroxyphenyl)-7-(4′′-hydroxy-3′′-methoxyphenyl)-heptane, demonstrated acetylcholinesterase inhibition, indicating potential for Alzheimer's disease treatment (Devidas et al., 2020).

Material Science and Catalysis

  • Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate and its derivatives can be significant in material science. Research on heptanoic acid and its esters, including ethyl esters, has explored their use as substrates for the growth of Pseudomonas oleovorans, which incorporates ester groups in the production of poly(β-hydroxyalkanoate) (Scholz et al., 1994).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For less known compounds, not all of this information may be available. It’s always a good idea to refer to material safety data sheets (MSDS) and peer-reviewed articles for accurate and reliable information.


properties

IUPAC Name

ethyl 7-oxo-7-(4-pentoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGYJLMTSTRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645795
Record name Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

CAS RN

898757-83-0
Record name Ethyl ζ-oxo-4-(pentyloxy)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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